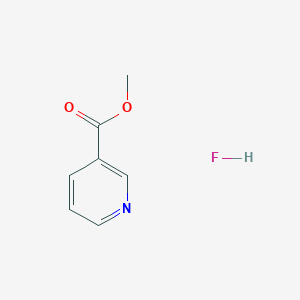
Methyl pyridine-3-carboxylate;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyridine-3-carboxylate;hydrofluoride can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with methanol in the presence of a catalyst to form methyl pyridine-3-carboxylate. The hydrofluoride salt can then be obtained by reacting the ester with hydrofluoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl pyridine-3-carboxylate;hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert it into different derivatives, such as pyridine-3-methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyridine-3-carboxylic acid, pyridine-3-methanol, and various substituted pyridine derivatives .
Scientific Research Applications
Methyl pyridine-3-carboxylate;hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl pyridine-3-carboxylate;hydrofluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Similar in structure but lacks the methyl ester group.
Methyl pyridine-2-carboxylate: An isomer with the ester group at a different position.
Methyl pyridine-4-carboxylate: Another isomer with the ester group at the para position.
Uniqueness
Methyl pyridine-3-carboxylate;hydrofluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrofluoride salts also sets it apart from other similar compounds .
Properties
CAS No. |
62756-50-7 |
|---|---|
Molecular Formula |
C7H8FNO2 |
Molecular Weight |
157.14 g/mol |
IUPAC Name |
methyl pyridine-3-carboxylate;hydrofluoride |
InChI |
InChI=1S/C7H7NO2.FH/c1-10-7(9)6-3-2-4-8-5-6;/h2-5H,1H3;1H |
InChI Key |
SWCXSCWFPYLCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC=C1.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















